molecular formula C19H20N4S2 B4987799 1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE

1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE

Cat. No.: B4987799
M. Wt: 368.5 g/mol
InChI Key: SMIBCEHVULCRGB-UHFFFAOYSA-N
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Description

1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound is characterized by the presence of two benzimidazole rings connected via a sulfanyl ethyl linkage, with additional ethyl and methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ortho-phenylenediamine with ethyl isothiocyanate to form the benzimidazole core, followed by alkylation with ethyl bromide and subsequent thiolation with sodium sulfide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-3-METHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is unique due to its dual benzimidazole structure connected via a sulfanyl ethyl linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-[2-(1-ethylbenzimidazol-2-yl)sulfanylethyl]-3-methylbenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S2/c1-3-22-15-9-5-4-8-14(15)20-18(22)25-13-12-23-17-11-7-6-10-16(17)21(2)19(23)24/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIBCEHVULCRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCCN3C4=CC=CC=C4N(C3=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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